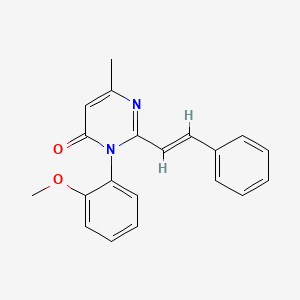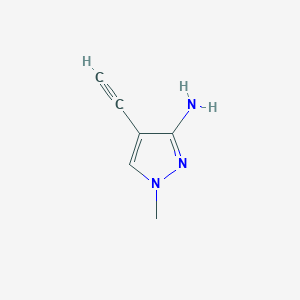
4-(4-hydroxybutylamino)-2H-phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one consists of a phthalazinone core with a hydroxybutylamino substituent, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phthalic anhydride and 4-aminobutanol.
Formation of Phthalazinone Core: Phthalic anhydride is reacted with hydrazine hydrate to form phthalazinone.
Substitution Reaction: The phthalazinone is then reacted with 4-aminobutanol under appropriate conditions to introduce the hydroxybutylamino group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phthalazinone core can be reduced to form phthalazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other phthalazinone derivatives.
Medicine: It is being investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybutylamino group can form hydrogen bonds with active sites, while the phthalazinone core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives, such as:
4-Aminophthalazin-1(2H)-one: Lacks the hydroxybutyl group, resulting in different chemical properties and biological activities.
4-(Butylamino)phthalazin-1(2H)-one:
The presence of the hydroxybutylamino group in 4-((4-Hydroxybutyl)amino)phthalazin-1(2H)-one makes it unique, as it can participate in additional hydrogen bonding and other interactions, enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
59940-27-1 |
|---|---|
Molekularformel |
C12H15N3O2 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
4-(4-hydroxybutylamino)-2H-phthalazin-1-one |
InChI |
InChI=1S/C12H15N3O2/c16-8-4-3-7-13-11-9-5-1-2-6-10(9)12(17)15-14-11/h1-2,5-6,16H,3-4,7-8H2,(H,13,14)(H,15,17) |
InChI-Schlüssel |
BEBSSLQMCWOBGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NN=C2NCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
![3-(((5R,6S)-6-((R)-1-Hydroxyethyl)-2-(((4-methoxybenzyl)oxy)carbonyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl)thio)propanoic acid](/img/structure/B12929661.png)
![4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide](/img/structure/B12929662.png)
![Ethyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12929669.png)
